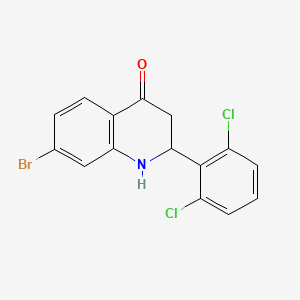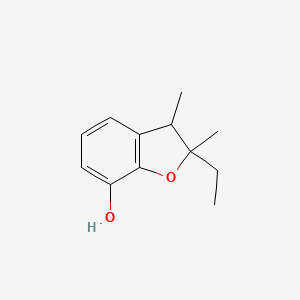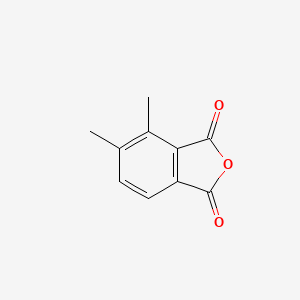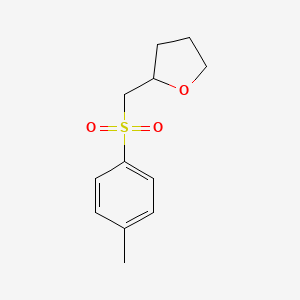
3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives. Pyrrole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione can be achieved through various methods. One common approach involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . This reaction typically requires mild conditions and can be carried out in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted pyrrole derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell cultures . This inhibition is achieved through the modulation of signaling pathways involved in inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dimethyl-1H-pyrrole-2,5-dione: This compound shares a similar core structure but lacks the amino group at the 3-position.
2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Another pyrrole derivative with different substitution patterns.
Uniqueness
3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione is unique due to the presence of the amino group at the 3-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives with significant pharmacological activities .
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
3-amino-1,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C6H8N2O2/c1-3-4(7)6(10)8(2)5(3)9/h7H2,1-2H3 |
Clave InChI |
NWWUOOOLXJLKCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C1=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)

![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)

![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)




